Journal Name:Journal of Food Measurement and Characterization
Journal ISSN:2193-4126
IF:3.006
Journal Website:https://link.springer.com/journal/11694
Year of Origin:0
Publisher:Springer Science + Business Media
Number of Articles Per Year:300
Publishing Cycle:
OA or Not:Not
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.foodchem.2023.137028
In this work, a novel electrochemiluminescence (ECL) sensor based on the CdSe@ZnSe and CNTs was constructed for the detection of melamine. CdSe@ZnSe acted as the co-reaction promoter for the enhancement of Ru(bpy)32+/tri-n-propylamine (TPrA) system and CNTs acted as carriers to immobilize more CdSe@ZnSe. The initial ECL signal significantly amplified due to the synergistic effect of CNTs and CdSe@ZnSe. The ECL signal decreased with the addition of melamine, and the change value of ECL intensity (ΔI) was linearly related to the logarithm of melamine concentration. The constructed ECL sensor was able to detect melamine in the range of 1.0 × 10−11 − 1.0 × 10−7 M, and the detection limit was 3.3 × 10−12 M (S/N = 3). It can be used to detect melamine in milk samples.
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.foodchem.2023.137002
Microbial contamination is a crucial problem that is difficult to solve for the meat industry. Therefore, this study explored the antibacterial efficacy of phenyllactic acid (PLA) against Pseudomonas lundensis (PL) and Brochothrix thermosphacta (BT) solely and in combination (PL + BT). It also provided insights into its synergistic preservation effect during inoculation in chilled (4 °C) fresh pork loins under air (AP) and modified atmosphere packaging (MAP). The minimum inhibitory concentration (MIC) of PLA was 10 mg/mL. Growth kinetics, scanning electron microscopy (SEM), zeta potential, and cell viability investigations showed that PLA treatment exhibited reduced bacterial growth, aided morphological alterations, and leakage in cell membrane integrity in vitro. Nonetheless, PLA and MAP (70 %N2/30 %CO2) showed an excellent synergistic antibacterial ability against spoilage indicators(total glucose, pH, TVB-N, and TBARS), bacterial counts than AP, without impairing organoleptic acceptability. These results demonstrate the broad antibacterial efficacy of PLA as a biopreservative for the meat industry.
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.foodchem.2023.136959
In this study, the effect of ultrasonic treatment (UT), bamboo leaf flavonoid (BLF), ultrasonic treatment prior to bamboo leaf flavonoid (UT-BLF), and bamboo leaf flavonoid prior to the ultrasonic treatment (BLF-UT) on the rheological properties, multi-scale structure, and digestibility of pea starch (PS) were investigated. The morphology and crystal structure of starch granules were destroyed by UT, thereby promoting starch retrogradation and digestion. The binding between BLF and starch through hydrophobic interactions and hydrogen bonds inhibited the interaction between starch molecular chains and impaired their double helix structure, thus effectively retarding starch retrogradation. The anti-digestibility of starch was enhanced after synergistic treatment. Compared with single treatment, synergistic treatment increased the ordered structure and gelatinization enthalpy of starch. In comparison with the UT-BLF group, the viscoelastic and thermal stability of BLF-UT group were improved with the increase in ordered structure. This study could provide valuable information for PS modification.
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.foodchem.2023.136991
Acrylamide (AA) is a carcinogen mainly ingested through food and drinking water, making its accurate determination crucial for both food safety and environmental protection. Herein, we proposed a derivatization-based ratiometric surface-enhanced Raman scattering (SERS) method for the quantification of AA. High density Au NPs were anchored to the surface of Cu-TCPP MOF nanosheets (MOFNs) to form the SERS sensor. The abundant Raman “hot spots” at the nanogaps generated by the Au NPs and the internal standard (IS) signal provided by Cu-TCPP MOFNs improved the sensitivity and quantitative accuracy of the method. Following the thiol-ene click derivatization reaction between p-aminothiophenol (PATP) and AA, the Raman peak intensity ratio (I1080/I395) was employed to quantify AA. The linear range was 0.1 nM to 10 μM, and the limit of detection (LOD) was as low as 0.08 nM. Trace amounts of AA in food and water samples were successfully determined using this method.
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.foodchem.2023.136955
Pectin extraction is generally an energy-intensive industrial process, while on the other hand their extraction methods vary from different sources. Starting with that perspective, pectin (WSP) containing ultra-low degree of methylation (31.08 ± 1.27%) from dragon fruit peel (DFP) was extracted by using pure water at room temperature. WSP, dominant in DFP (17.13 ± 1.01%), showed both a high molecular weight and a wide molecular weight distribution, while the yield of the rest acid-soluble pectin (HAP) from DFP residue was only 5.22 ± 0.76%. Furthermore, WSP can stabilize emulsions over a wide range of concentrations and oil phases, especially HIPE. Therefore, the hypothesis was verified that the pectin-rich extract from dragon fruit peel with excellent emulsifying properties could be simply extracted by pure water. This environmentally-friendly and energy-saving extraction method provides a new insight to increase the additional value of dragon fruit peel produced in food processing.
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.foodchem.2023.136971
There is a huge demand for brewing water in tea consumption, and the sensory flavor of tea infusion is significantly affected by the water used for brewing. To investigate the impact of brewing water on the aroma of tea infusions made from Camelia senensis. The three tea infusions of green, oolong and black tea brewed by six different drinking waters were analyzed by sensory evaluation, solid-phase microextraction, gas chromatography–mass spectrometry, and chemometrics. Brewing water with high pH values (>8.10) and high TDS content (>140 ppm) resulted in a lower overall aroma acceptability for tea infusion, where HCO3–, Ca2+ and Mg2+ were key influencing ions. A total of 86, 106, and 131 volatiles were identified in green, oolong and black tea, respectively, which were strongly influenced by six different brands of waters. Decanal, dimethyl sulfide, β-ionone and linalool were potent volatiles in tea aroma changes caused by brewing water.
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.foodchem.2023.136963
In this study, risk estimation based on sampling and subsampling uncertainty was performed for pesticide analysis in homogeneous spice products such as paprika. The results of the subsampling were also used to estimate the minimum weight necessary in subsampling to minimize overall uncertainty. The results show that subsampling has more uncertainty than sampling in the product due to high homogeneity in the manufacturer’s batch. On the other hand, results using the Monte Carlo (MC) simulation on the size of the subsample indicate that uncertainty is lower for weights between 20 and 30 g and increases for sample sizes of 100 g. A sample size of 30 g was used for saffron, and the values simulated with the MC method were confirmed.
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.foodchem.2023.136944
Mycotoxins are toxic metabolites produced by fungi in the process of infecting agricultural products, posing serious threat to the health of human and animals. Thus, sensitive and reliable analytical techniques for mycotoxin detection are needed. Biosensors equipped with antibodies or aptamers as recognition elements and core–shell nanoparticles (NPs) for the pre-treatment and detection of mycotoxins have been extensively studied. By comparison with monocomponent NPs, core–shell nanostructures exhibit unique optical, electric, magnetic, plasmonic, and catalytic properties due to the combination of functionalities and synergistic effects, resulting in significant improvement of sensing capacities in various platforms, such as surface-enhanced Raman spectroscopy, fluorescence, lateral flow immunoassay and electrochemical sensors. This review focused on the development of core–shell NPs based biosensors for the sensitive and accurate detection of mycotoxins in food samples. Recent developments were categorised and summarised, along with detailed discussion of advantages and shortcomings. The future potential of utilising core–shell NPs in food safety testing was also highlighted.
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.foodchem.2023.136932
Tibetan tea is a traditional post-fermented tea produced in the Ya'an Sichuan province of China. With its unique flavor and rich bioactive ingredients, Tibetan tea is known as the tea of people's livelihood for Tibetan compatriots. As the key step in Tibetan tea production, microbial fermentation is crucial for forming Tibetan tea's unique quality. In this study, we outlined the landscapes of Tibetan tea's main components, metabolic and microbiota signatures. In addition, microbiota formed strong and broad co-occurring relationships with secondary metabolites and the main chemical compositions. As a characteristic component of post-fermented tea, the theabrownins made rich connections with other main components, microbiota, and metabolites. Pile-fermentation significantly changed the chemical composition and microbial community structure of Tibetan tea. In conclusion, these results will provide new insights to maximize the benefits of improving Tibetan tea's quality and shorting the fermentation time by regulating microbiota structure.
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.foodchem.2023.136953
Antibiotic residues in animal-derived food pose a risk to food safety and human health. Here, a smartphone-based pH-responsive 3-channel colorimetric biosensor is constructed for rapid detection of non-enzymatic multi-antibiotic residues in milk. In this system, a magnetic separation and enrichment approach is designed to specifically capture different antibiotic residues in complex environment. Indicators loaded on polydopamine-silver nanoparticles with excellently pH responsive visualization properties are utilized to ensure the high sensitivity of detection system. Moreover, smartphones are introduced to fulfill the demand for portable and on-site inspection of practical applications. It achieves simultaneous detection of oxytetracycline, kanamycin and streptomycin in the linear range of 1–105 pg/mL with detection limits of 0.085, 0.168, and 0.307 pg/mL, respectively. The practicality of the reported multi-antibiotic residues detection system is successfully demonstrated and evaluated challenging milk samples. Therefore, this system demonstrates the wide applications in multi-antibiotic residue analysis and food safety guarantee.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
农林科学4区 | FOOD SCIENCE & TECHNOLOGY 食品科技4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
17.30 | 11 | Science Citation Index Expanded | Not |
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